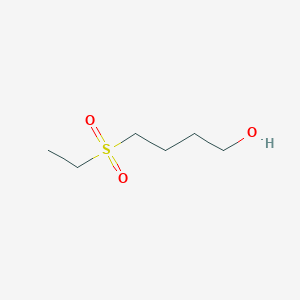

4-Ethanesulfonyl-butan-1-ol

Description

Academic Significance and Research Trajectories in Organic Synthesis

The academic significance of sulfonyl alcohols like 4-ethanesulfonyl-butan-1-ol lies primarily in their utility in organic synthesis. The hydroxyl group is a poor leaving group, but it can be chemically "activated" by converting it into a sulfonate ester, such as a tosylate or mesylate. libretexts.orgyoutube.com This transformation turns the -OH group into an excellent leaving group, facilitating nucleophilic substitution and elimination reactions. libretexts.org This strategy is fundamental in synthetic organic chemistry for building molecular complexity.

Research into the synthesis of sulfonyl alcohols themselves explores several routes. A common method involves the oxidation of a corresponding thioether alcohol. For instance, the synthesis of 4-methanesulfonyl-butan-1-ol has been achieved by oxidizing 4-(methylthio)-1-butanol with an oxidizing agent like 3-chloroperbenzoic acid. chemicalbook.com A similar pathway could be envisioned for the synthesis of this compound from 4-(ethylthio)-butan-1-ol. Another approach is the direct sulfonylation of alcohols, although this can be challenging. acs.orgcas.cn Modern methods focus on developing milder and more efficient protocols for these transformations, given the importance of sulfone-containing molecules. acs.org

Interdisciplinary Relevance in Chemical Sciences

The sulfone functional group is a key structural motif in a variety of biologically active molecules and functional materials. cas.cn Consequently, sulfonyl alcohols serve as important intermediates in interdisciplinary fields, particularly medicinal chemistry and materials science. evitachem.com

In medicinal chemistry, the sulfone group is present in numerous pharmaceuticals, such as the anti-inflammatory drug Rofecoxib and the anxiolytic Chlormezanone. cas.cn The synthesis of complex drug molecules often requires versatile intermediates, and sulfonyl alcohols provide a scaffold that can be elaborated through reactions at the hydroxyl group. princeton.edu Their ability to introduce the stable sulfonyl moiety makes them valuable in drug discovery and development. sapub.orgspringernature.com

In materials science, sulfonyl-containing compounds are used to create specialized polymers. For example, related monomers like 4-(vinyloxy)butyl methanesulfonate (B1217627) have been used in the synthesis of fluorinated copolymers. rsc.org These polymers can be cross-linked through their sulfonate groups to form membranes with applications in technologies like proton-exchange membrane fuel cells (PEMFCs). rsc.org This highlights the role of such functional monomers in developing materials with specific thermal and mechanical properties. rsc.org The broader field of polymer chemistry also utilizes multicomponent polymerizations to create functional polymers like poly(sulfonyl isourea)s from alcohols and other reagents, demonstrating the versatility of the alcohol and sulfonyl groups in constructing complex macromolecules. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C6H14O3S |

|---|---|

Molecular Weight |

166.24 g/mol |

IUPAC Name |

4-ethylsulfonylbutan-1-ol |

InChI |

InChI=1S/C6H14O3S/c1-2-10(8,9)6-4-3-5-7/h7H,2-6H2,1H3 |

InChI Key |

UUCXQHDEFCPJSI-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)CCCCO |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 4 Ethanesulfonyl Butan 1 Ol

Direct Sulfonylation Approaches to 4-Ethanesulfonyl-butan-1-ol

Direct sulfonylation represents a primary method for the formation of sulfonate esters and related compounds. This typically involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base.

Reaction of Butan-1-ol with Ethanesulfonyl Chloride

The direct reaction of butan-1-ol with ethanesulfonyl chloride is a plausible, though not explicitly detailed in the provided search results, method for synthesizing the target molecule's structural backbone. This type of reaction is a fundamental transformation in organic chemistry for creating sulfonate esters. sapub.org The general principle involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and formation of the C-O-S bond. However, this would yield butyl ethanesulfonate, not this compound. To obtain the target compound directly via this method, one would need to start with a bifunctional precursor that already contains either the sulfonyl group or a precursor to it.

For the direct synthesis of this compound, a more analogous reaction would involve a starting material like 4-chlorobutan-1-ol reacting with sodium ethanesulfinate. This nucleophilic substitution would directly install the ethanesulfonyl group at the 4-position of the butane (B89635) chain.

Catalytic and Stoichiometric Bases in Sulfonylation Processes

The efficiency and selectivity of sulfonylation reactions are heavily influenced by the choice of base. Both stoichiometric and catalytic amounts of bases are employed to facilitate these transformations. nih.gov Hindered amine bases are often sufficient to promote the sulfonylation of alcohols. nih.gov In some cases, insoluble inorganic bases such as sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), and magnesium oxide (MgO) are evaluated. nih.gov For instance, NaHCO₃ has been identified as an optimal stoichiometric base in certain sulfonylation reactions, as it can provide good conversions in the presence of a catalyst while showing no significant product formation in its absence at room temperature. nih.gov

The use of catalytic bases, often in conjunction with a stoichiometric base, can enhance reaction rates and selectivity. nih.gov For example, N-methylimidazole (NMI) can act as a nucleophilic catalyst in sulfonylation reactions. nih.gov The development of more complex peptide-based catalysts has also been explored to achieve enantioselective sulfonylation of diols. nih.gov The choice of solvent also plays a crucial role, with dichloromethane (B109758) (CH₂Cl₂) often being a suitable medium for these reactions. nih.gov

Oxidative Synthesis Pathways to this compound

An alternative and widely used strategy for the synthesis of sulfones is the oxidation of their corresponding thioether precursors. This approach offers a high degree of control and is often very efficient.

Oxidation of Thioether Precursors (e.g., 4-(Ethylthio)-butan-1-ol)

The oxidation of 4-(ethylthio)-butan-1-ol is a direct and effective method for the preparation of this compound. rsc.org This process involves the conversion of the sulfide (B99878) group to a sulfone group. A variety of oxidizing agents can be employed for this transformation. jchemrev.com The general reaction involves the addition of two oxygen atoms to the sulfur atom of the thioether. A similar transformation has been documented for the synthesis of 4-(methylsulfonyl)-1-butanol from 4-(methylthio)-1-butanol, where 3-chloroperbenzoic acid was used as the oxidant in methylene (B1212753) chloride, yielding the product in high purity. chemicalbook.com

The selective oxidation of thioethers is a fundamental transformation in organic synthesis, providing access to both sulfoxides and sulfones, which are valuable intermediates in medicinal and materials chemistry. rsc.orgjchemrev.com

Application of Selective Oxidizing Agents, such as Peroxycarboxylic Acids

The choice of oxidizing agent is critical for controlling the outcome of the oxidation of thioethers. Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are powerful and commonly used reagents for this purpose. chemicalbook.comorganic-chemistry.org They are known for their ability to oxidize sulfides to sulfones efficiently. organic-chemistry.org For example, the oxidation of 4-(methylthio)-1-butanol with m-CPBA in methylene chloride at room temperature for 20 hours resulted in a 95% yield of 4-(methylsulfonyl)-1-butanol. chemicalbook.com

Hydrogen peroxide (H₂O₂) is another versatile and environmentally benign oxidant for this transformation. beilstein-journals.orgresearchgate.net Its reactivity can be modulated by the use of catalysts. For instance, the oxidation of sulfides to sulfones can be achieved using 30% H₂O₂ in the presence of a recyclable silica-based tungstate (B81510) catalyst at room temperature. organic-chemistry.org The selectivity towards either the sulfoxide (B87167) or the sulfone can often be controlled by the stoichiometry of the oxidant and the reaction conditions, such as temperature. beilstein-journals.orgresearchgate.net For example, using one equivalent of hydrogen peroxide in acetic acid at room temperature can selectively yield the sulfoxide, while an excess of the oxidant at a higher temperature leads to the formation of the sulfone. beilstein-journals.org

Below is a table summarizing various oxidizing agents used for the conversion of sulfides to sulfones:

| Oxidizing Agent/System | Substrate Example | Solvent | Conditions | Yield | Reference |

| m-Chloroperbenzoic acid (m-CPBA) | 4-(Methylthio)-1-butanol | Methylene chloride | Room temperature, 20 h | 95% | chemicalbook.com |

| Hydrogen Peroxide/Tantalum Carbide | Various sulfides | Not specified | Not specified | High | organic-chemistry.org |

| Hydrogen Peroxide/Niobium Carbide | Various sulfides | Not specified | Not specified | High | organic-chemistry.org |

| Urea-Hydrogen Peroxide/Phthalic Anhydride | Substituted sulfides | Ethyl acetate (B1210297) | Not specified | Not specified | organic-chemistry.org |

| Sodium Chlorite/Hydrochloric Acid | Diphenyl sulfide | Ethyl acetate/Acetonitrile | Mild conditions | Up to 96% | mdpi.com |

| Oxone®/Wet Alumina | Sulfides | CH₂Cl₂ | Reflux | Not specified | jchemrev.com |

Reductive Strategies for this compound Formation

While less common for the direct synthesis of a hydroxy-sulfone from a simple precursor, reductive methods can be employed in multi-step sequences. For instance, one could envision the reduction of a precursor that contains a more oxidized functional group than the target alcohol. An example could be the reduction of a corresponding carboxylic acid or ester, such as 4-ethanesulfonyl-butanoic acid or its ethyl ester, to the primary alcohol, this compound. This reduction could be achieved using standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

However, the more prevalent reductive strategies in the context of sulfones involve the removal of the sulfonyl group itself (desulfonylation), which is not the objective here. researchgate.net Therefore, for the specific synthesis of this compound, direct sulfonylation and, more commonly, the oxidation of the corresponding thioether are the most direct and well-documented synthetic routes.

Reduction of Corresponding Sulfonyl Esters

One of the fundamental strategies for preparing this compound involves the reduction of a suitable carboxylic ester, namely an alkyl 4-(ethanesulfonyl)butanoate. This method leverages the well-established conversion of esters into primary alcohols. The reaction proceeds by transforming the carboxylate portion of the ester into a primary alcohol without affecting the stable ethyl sulfone group. ucalgary.ca

Evaluation of Hydride-Based Reducing Agents (e.g., Lithium Aluminum Hydride, Sodium Borohydride)

The choice of reducing agent is critical for the successful reduction of esters to alcohols. The two most common hydride reagents, lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), exhibit significant differences in reactivity. libretexts.org

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful and highly reactive reducing agent capable of reducing a wide range of functional groups, including esters and carboxylic acids. masterorganicchemistry.comchadsprep.com Due to the high polarity of the Al-H bond, it serves as an excellent source of hydride (H⁻). libretexts.org The reduction of an ester like ethyl 4-(ethanesulfonyl)butanoate with LiAlH₄ proceeds efficiently to yield this compound. The reaction is typically carried out in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). ucalgary.ca A subsequent aqueous workup step is necessary to protonate the intermediate alkoxide salt to furnish the final alcohol product. ucalgary.ca The sulfone moiety remains inert to these reaction conditions. youtube.com

Sodium Borohydride (NaBH₄): In contrast, sodium borohydride is a much milder and more selective reducing agent. masterorganicchemistry.com Under standard conditions, typically in alcoholic solvents like methanol (B129727) or ethanol, NaBH₄ readily reduces aldehydes and ketones but is generally unreactive towards esters. masterorganicchemistry.comlibretexts.org Therefore, NaBH₄ is not the conventional choice for converting an ester precursor to this compound. However, its reactivity can be enhanced by using higher temperatures, specific solvent systems (e.g., THF-methanol), or by the addition of Lewis acids or other activating agents, which can facilitate the reduction of some esters. researchgate.netorganic-chemistry.org

Table 1: Comparison of Hydride Agents for Ester Reduction

| Feature | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |

|---|---|---|

| Reactivity with Esters | High | Low (requires special conditions) |

| Typical Solvents | Anhydrous Ether, THF | Methanol, Ethanol |

| Chemoselectivity | Low (reduces many functional groups) masterorganicchemistry.com | High (reduces aldehydes/ketones preferentially) masterorganicchemistry.com |

| Workup | Requires separate, careful aqueous workup | Protonation often occurs from the protic solvent |

Modular Construction via Functional Group Interconversions

Modular approaches allow for the construction of this compound from simpler, readily available precursors by systematically introducing the required functional groups.

Strategies Employing Halogenated Butane Derivatives

A key modular strategy involves starting with a bifunctional four-carbon chain, such as a halogenated butanol. 4-Bromo-1-propanol, a related haloalcohol, is a common synthetic building block. sielc.comsigmaaldrich.comchemicalbook.com For the synthesis of the target butanol derivative, a precursor like 4-bromobutan-1-ol is ideal.

The synthesis proceeds in two main steps:

Nucleophilic Substitution: Sodium ethanethiolate (CH₃CH₂SNa), a potent nucleophile, displaces the bromide from 4-bromobutan-1-ol to form the thioether intermediate, 4-(ethylthio)butan-1-ol.

Oxidation: The thioether is then oxidized to the corresponding sulfone. This oxidation is often accomplished using strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, effectively converting the sulfide into the sulfone without affecting the alcohol moiety. A similar oxidation of 4-(methylthio)-1-butanol to 4-(methylsulfonyl)-1-butanol has been demonstrated using m-CPBA. chemicalbook.com

Table 2: Synthesis via Halogenated Butane Derivative

| Step | Reactant | Reagent(s) | Product |

|---|---|---|---|

| 1 | 4-Bromobutan-1-ol | Sodium Ethanethiolate (CH₃CH₂SNa) | 4-(Ethylthio)butan-1-ol |

| 2 | 4-(Ethylthio)butan-1-ol | m-CPBA or H₂O₂ | This compound |

Selective Derivatization of Precursor Alcohol Moieties

Another sophisticated modular approach begins with a symmetrical precursor like butane-1,4-diol. atamanchemicals.com This strategy hinges on the ability to selectively functionalize one of the two hydroxyl groups.

The synthetic sequence is as follows:

Selective Protection/Activation: One of the alcohol groups of butane-1,4-diol is converted into a good leaving group. A common method is the reaction with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base like pyridine (B92270). libretexts.org By using one equivalent of Ts-Cl, it is possible to selectively form the mono-tosylate, 4-hydroxybutyl p-toluenesulfonate. This tosylate group is an excellent leaving group for nucleophilic substitution. libretexts.org

Nucleophilic Substitution: The tosylate is then displaced by sodium ethanethiolate, forming the intermediate 4-(ethylthio)butan-1-ol.

Oxidation: Finally, as in the previous method, the thioether is oxidized to the target sulfone, this compound.

This pathway demonstrates excellent control over regioselectivity through the selective derivatization of a precursor alcohol.

Table 3: Synthesis via Selective Derivatization of Butane-1,4-diol

| Step | Reactant | Reagent(s) | Product |

|---|---|---|---|

| 1 | Butane-1,4-diol | p-Toluenesulfonyl chloride (Ts-Cl), Pyridine | 4-Hydroxybutyl p-toluenesulfonate |

| 2 | 4-Hydroxybutyl p-toluenesulfonate | Sodium Ethanethiolate (CH₃CH₂SNa) | 4-(Ethylthio)butan-1-ol |

| 3 | 4-(Ethylthio)butan-1-ol | m-CPBA or H₂O₂ | This compound |

Chemical Transformations and Reactivity Profiles of 4 Ethanesulfonyl Butan 1 Ol

Functionalization of the Primary Alcohol Group

The primary alcohol group in 4-Ethanesulfonyl-butan-1-ol is a versatile functional handle that allows for a variety of chemical transformations. Its reactivity is central to the synthesis of diverse derivatives, enabling modifications that can tune the molecule's physical, chemical, and biological properties. The functionalization of this hydroxyl group is a key strategy in its application in advanced synthesis.

The reaction of this compound with carboxylic acids results in the formation of esters, a fundamental transformation in organic synthesis. This process, known as Fischer esterification, typically involves heating the alcohol and a carboxylic acid with an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.combyjus.com The reaction is an equilibrium process where water is produced as a byproduct. masterorganicchemistry.comlibretexts.org To drive the equilibrium towards the ester product, the alcohol is often used in large excess or water is removed as it forms. masterorganicchemistry.com The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.combyjus.com

Table 1: General Scheme for Fischer Esterification

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Carboxylic Acid (R-COOH) | Acid (e.g., H₂SO₄) | 4-Ethanesulfonylbutyl carboxylate (R-COO(CH₂)₄SO₂CH₂CH₃) + H₂O |

This table illustrates the general Fischer esterification reaction pathway for this compound.

Ether derivatives of this compound can be synthesized through several established pathways, most notably the Williamson ether synthesis. orgoreview.comualberta.ca This method is a versatile and widely used SN2 reaction for preparing both symmetrical and unsymmetrical ethers. orgoreview.com The process involves two main steps: first, the alcohol is deprotonated by a strong base (like sodium hydride, NaH, or sodium metal, Na) to form a more nucleophilic alkoxide ion. Second, this alkoxide is reacted with a suitable primary alkyl halide or tosylate to form the ether linkage. orgoreview.comualberta.ca For successful synthesis, the alkylating agent (R'-X) should ideally be a primary halide to favor the SN2 mechanism and avoid competing elimination reactions that can occur with secondary or tertiary halides. orgoreview.comualberta.ca

Another synthetic route is the alkoxymercuration-demercuration of an alkene, where the alcohol adds across the double bond of an alkene in a Markovnikov fashion. orgoreview.comlibretexts.org This reaction typically uses a mercury salt, like mercuric trifluoroacetate, followed by reductive demercuration with sodium borohydride (B1222165) (NaBH₄). orgoreview.comlibretexts.org

Table 2: Key Etherification Pathways for this compound

| Pathway | Step 1 | Step 2 | Product |

| Williamson Ether Synthesis | This compound + Base (e.g., NaH) → Alkoxide | Alkoxide + Primary Alkyl Halide (R'-X) | 1-(4-Alkoxybutane-1-sulfonyl)ethane (R'-O-(CH₂)₄SO₂CH₂CH₃) |

| Alkoxymercuration-Demercuration | Alkene + this compound + Hg(O₂CCF₃)₂ | Intermediate + NaBH₄ | Ether (Markovnikov Product) |

This table summarizes two primary methods for synthesizing ether derivatives from this compound.

The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution and elimination reactions because the hydroxide (B78521) ion (HO⁻) is a strong base. masterorganicchemistry.com To enhance its reactivity, the alcohol group of this compound can be converted into a sulfonate ester, such as a mesylate or tosylate. These groups are excellent leaving groups due to the resonance stabilization of the negative charge on the resulting sulfonate anion. masterorganicchemistry.comlibretexts.orglibretexts.org This conversion is a critical step for advanced synthetic applications, enabling subsequent reactions with a wide range of nucleophiles. chemistryscore.comvaia.com

The transformation is typically achieved by reacting the alcohol with methanesulfonyl chloride (mesyl chloride, MsCl) or p-toluenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. masterorganicchemistry.comchemistryscore.comkhanacademy.org The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. masterorganicchemistry.com

Table 3: Synthesis of Sulfonate Esters from this compound

| Target Product | Reagent | Base | General Product Structure |

| Mesylate | Methanesulfonyl Chloride (MsCl) | Pyridine | 4-(Ethanesulfonyl)butyl methanesulfonate (B1217627) |

| Tosylate | p-Toluenesulfonyl Chloride (TsCl) | Pyridine | 4-(Ethanesulfonyl)butyl 4-methylbenzenesulfonate |

This table outlines the reagents used to convert this compound into its corresponding mesylate and tosylate esters.

The mechanism for the formation of sulfonate esters from alcohols like this compound and sulfonyl chlorides (e.g., TsCl or MsCl) is a well-established process. eurjchem.com The reaction begins with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. masterorganicchemistry.comchemistryscore.com This step results in the displacement of the chloride ion and the formation of a protonated sulfonate ester intermediate (an oxonium ion). Subsequently, a base, such as pyridine, deprotonates the oxonium ion to yield the neutral sulfonate ester product. masterorganicchemistry.comchemistryscore.com

A crucial feature of this mechanism is that the carbon-oxygen (C-O) bond of the original alcohol is not broken during the reaction. libretexts.orglibretexts.orgchemistryscore.com Consequently, if the alcohol's hydroxyl group is attached to a chiral center, its stereochemical configuration is retained in the resulting sulfonate ester product. masterorganicchemistry.comlibretexts.orglibretexts.org

While this is the generally accepted pathway, theoretical studies on related systems have explored alternative mechanisms, including SN1 (via a sulfonylium cation), SN2, and addition-elimination pathways involving pentacoordinate sulfur intermediates. nih.gov For the direct reaction between an alcohol and a sulfonic acid (not a sulfonyl chloride), kinetic studies have shown that the formation rate depends on the concentrations of the sulfonate anion and the protonated alcohol. acs.orgenovatia.com

Conversion to Sulfonate Esters (Mesylates, Tosylates) for Advanced Synthesis

Oxidative Reactivity of the Butanol Moiety

The primary alcohol functional group of the butanol moiety in this compound is susceptible to oxidation. The extent of the oxidation can be controlled by the choice of oxidizing agent and reaction conditions, leading to either an aldehyde or a carboxylic acid. unizin.org

The selective oxidation of a primary alcohol to an aldehyde is a common yet challenging transformation, as the aldehyde product can be further oxidized to a carboxylic acid. nih.govchemguide.co.uk To obtain the aldehyde, 4-ethanesulfonyl-butanal, from this compound, specific, mild oxidizing agents are required. unizin.orggauthmath.com The reaction must be controlled to stop at the aldehyde stage. unizin.org This is often achieved by using an excess of the alcohol and distilling the more volatile aldehyde as it forms, or by using specific reagents that are not strong enough to oxidize the aldehyde further. chemguide.co.uk

A variety of modern reagents are available for this controlled oxidation. These include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), hypervalent iodine compounds such as Dess-Martin periodinane (DMP), and catalytic systems involving 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). nih.govorganic-chemistry.orgd-nb.inforsc.org TEMPO-based systems, often used with a co-oxidant like sodium hypochlorite (B82951) or in aerobic oxidations, are particularly effective and selective for converting primary alcohols to aldehydes under mild conditions. nih.govorganic-chemistry.org Another approach involves a Fenton's oxidizing system, which has been used to oxidize butan-1-ol to butanal. youtube.comyoutube.com

Table 4: Reagents for Controlled Oxidation of Primary Alcohols to Aldehydes

| Reagent/System | Description | Conditions |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound that provides a mild and selective oxidation. | Typically run in chlorinated solvents like CH₂Cl₂ at room temperature. rsc.org |

| TEMPO-based Systems | A catalytic system using the stable nitroxyl (B88944) radical TEMPO with a stoichiometric co-oxidant. | Can be used with NaOCl, or with catalysts like Cu(I) or Fe(NO₃)₃ under aerobic conditions. nih.govorganic-chemistry.org |

| Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. | Requires very low temperatures (e.g., -78 °C). |

| Pyridinium Chlorochromate (PCC) | A chromium(VI) reagent that is milder than other chromium oxidants. | Used in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). |

This table presents several common methods for the selective oxidation of primary alcohols, applicable to the synthesis of 4-ethanesulfonyl-butanal.

Complete Oxidation to Carboxylic Acid Derivatives

The complete oxidation of this compound to its corresponding carboxylic acid, 4-ethanesulfonylbutanoic acid, is a key transformation that underscores the reactivity of the primary alcohol functionality while highlighting the stability of the sulfonyl group. This conversion is typically achieved using strong oxidizing agents, a common and fundamental process in organic synthesis. e-bookshelf.deethernet.edu.et

One of the most effective and widely used methods for this type of transformation is the Jones oxidation. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comorganicchemistrytutor.comsaskoer.ca This reaction employs a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. The primary alcohol, this compound, is oxidized first to the intermediate aldehyde, which, under the harsh oxidative conditions, is rapidly converted to the carboxylic acid. The sulfonyl group, being at a high oxidation state, remains inert to the Jones reagent. The reaction is generally rapid and provides high yields. wikipedia.org

Another powerful method for the oxidation of primary alcohols to carboxylic acids involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (NaOCl). thieme-connect.comnih.gov This system is known for its high efficiency and selectivity for primary alcohols. The oxidation proceeds via an aldehyde intermediate, which is then further oxidized to the carboxylic acid in a one-pot procedure. nih.gov The reaction conditions are generally mild, which is advantageous when dealing with molecules that may have other sensitive functional groups, although the sulfonyl group in this compound is robust. thieme-connect.comnih.gov Research on the oxidation of thioglycosides has shown that the sulfur moiety is not oxidized to a sulfone, indicating the stability of such groups under these conditions. nih.gov

The following table summarizes representative findings for the complete oxidation of primary alcohols to carboxylic acids, which are analogous to the expected transformation of this compound.

| Oxidizing Agent/System | Substrate Analogue | Product | Yield (%) | Reference |

| Jones Reagent (CrO₃/H₂SO₄) | 1-Butanol | Butanoic acid | ~85-95 | wikipedia.orgorganic-chemistry.org |

| TEMPO/NaOCl/NaClO₂ | Glucosyl derivative | Glucuronic acid derivative | 82-86 | nih.gov |

| NaOCl·5H₂O/TEMPO | 1-Octanol | Octanoic acid | 95 | thieme-connect.com |

Nucleophilic Characteristics of this compound

The hydroxyl group of this compound possesses nucleophilic character, allowing it to react with various electrophiles. However, as the hydroxyl group is a poor leaving group, its direct participation in nucleophilic substitution reactions is limited. pearson.comlibretexts.org Therefore, the transformation of the hydroxyl group into a better leaving group is a common strategy to enhance its reactivity in substitution reactions. youtube.commsu.edu

Behavior in Nucleophilic Substitution Reactions with Alkyl Halides

Direct reaction of this compound with alkyl halides is generally not feasible for forming an ether linkage via a Williamson-type synthesis without prior activation of the alcohol. youtube.combyjus.commasterorganicchemistry.comlibretexts.orgvaia.com The common approach involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide is a much more potent nucleophile and can readily displace a halide from a primary alkyl halide in an Sₙ2 reaction to form the corresponding ether. masterorganicchemistry.com

The general reaction proceeds as follows:

Deprotonation: this compound is treated with a strong base (e.g., NaH) to form 4-ethanesulfonyl-butan-1-alkoxide.

Nucleophilic Attack: The resulting alkoxide attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide or ethyl bromide), displacing the halide and forming the ether.

This reaction is most efficient with methyl and primary alkyl halides due to the Sₙ2 mechanism's sensitivity to steric hindrance. masterorganicchemistry.com

Interactions with Various Electrophilic Substrates

The nucleophilicity of the hydroxyl group in this compound allows it to react with a variety of other electrophilic substrates, typically after conversion into a better leaving group. A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. pearson.comyoutube.com These sulfonate esters are excellent leaving groups and readily undergo nucleophilic substitution with a wide range of nucleophiles. libretexts.orgyoutube.commsu.edu

For instance, the resulting 4-ethanesulfonylbutyl tosylate can be reacted with nucleophiles such as cyanide, azide, or thiophenoxide to yield the corresponding substituted butanes. This two-step sequence significantly broadens the synthetic utility of this compound.

The following table presents representative data for the conversion of a primary alcohol to a better leaving group and its subsequent reaction with a nucleophile.

| Step | Reagents | Intermediate/Product | Typical Yield (%) | Reference |

| 1 | 1-Butanol, p-TsCl, Pyridine | Butyl tosylate | >90 | libretexts.orgmsu.edu |

| 2 | Butyl tosylate, NaCN | Pentanenitrile | ~80-90 | libretexts.orgmsu.edu |

Spectroscopic Elucidation and Structural Confirmation of 4 Ethanesulfonyl Butan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms can be established.

The ¹H NMR spectrum of 4-Ethanesulfonyl-butan-1-ol is predicted to exhibit six distinct signals, corresponding to the six chemically non-equivalent sets of protons in the molecule. The electron-withdrawing nature of the ethanesulfonyl and hydroxyl groups significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield.

The protons of the methylene (B1212753) group attached to the hydroxyl function (H-1) are expected to resonate at approximately 3.69 ppm. The protons on the methylene group adjacent to the sulfonyl group (H-4) are also shifted downfield, appearing around 3.15 ppm. The ethyl group of the ethanesulfonyl moiety presents a characteristic quartet and triplet pattern. The methylene protons of the ethyl group are predicted around 3.10 ppm, while the terminal methyl protons appear further upfield at about 1.40 ppm. The central methylene groups of the butane (B89635) chain (H-2 and H-3) would appear as complex multiplets in the intermediate region of the spectrum. The hydroxyl proton typically appears as a broad singlet, its chemical shift being variable depending on concentration and solvent.

Predicted ¹H NMR Data for this compound Spectrometer Frequency: 400 MHz, Solvent: CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -OH | Variable (e.g., 1.5-2.5) | Broad Singlet (br s) | 1H |

| -CH₃ (ethyl) | 1.40 | Triplet (t) | 3H |

| -CH₂- (position 2) | 1.75 | Multiplet (m) | 2H |

| -CH₂- (position 3) | 2.05 | Multiplet (m) | 2H |

| -CH₂- (ethyl) | 3.10 | Quartet (q) | 2H |

| -CH₂-SO₂- (position 4) | 3.15 | Triplet (t) | 2H |

| -CH₂-OH (position 1) | 3.69 | Triplet (t) | 2H |

Complementing the proton NMR, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six unique signals are expected, corresponding to each of the six carbon atoms in different chemical environments.

The carbon atom bonded to the electronegative oxygen of the alcohol (C-1) is predicted to have a chemical shift around 62.1 ppm. docbrown.info The carbons adjacent to the sulfonyl group (C-4 and the ethyl -CH₂-) are also deshielded and expected to appear significantly downfield, at approximately 54.5 ppm and 49.8 ppm, respectively. The terminal methyl carbon of the ethyl group is the most shielded, resonating at the furthest upfield position around 7.5 ppm. The remaining two methylene carbons of the butane chain (C-2 and C-3) are predicted to have shifts of approximately 28.0 ppm and 21.5 ppm.

Predicted ¹³C NMR Data for this compound Spectrometer Frequency: 100 MHz, Solvent: CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | 7.5 |

| -CH₂- (position 3) | 21.5 |

| -CH₂- (position 2) | 28.0 |

| -CH₂- (ethyl) | 49.8 |

| -CH₂-SO₂- (position 4) | 54.5 |

| -CH₂-OH (position 1) | 62.1 |

To unequivocally confirm the structural assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the spin-spin coupling network between adjacent protons. Cross-peaks would confirm the connectivity of the butane chain, for example, showing correlations between the protons at H-1 and H-2, H-2 and H-3, and H-3 and H-4. It would also show the coupling between the methylene and methyl protons within the ethanesulfonyl group.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to their directly attached carbons. It would be used to definitively assign each carbon signal by correlating it with its known proton signal. For instance, the proton signal at ~3.69 ppm would show a cross-peak with the carbon signal at ~62.1 ppm, confirming the identity of the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is particularly useful for connecting different parts of the molecule. For example, HMBC could show a correlation between the ethyl group protons and the C-4 carbon of the butane chain, confirming the attachment of the ethanesulfonyl group at that position.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of this compound is expected to show characteristic absorption bands for its alcohol and sulfone functionalities.

The most prominent feature would be a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group; its broadness is due to intermolecular hydrogen bonding. docbrown.infolibretexts.org The presence of the sulfone group (SO₂) would be confirmed by two strong, sharp absorption bands: one for the asymmetric stretching vibration around 1325-1300 cm⁻¹ and another for the symmetric stretch around 1150-1120 cm⁻¹. The C-H stretching vibrations of the alkane portions of the molecule would appear as sharp peaks just below 3000 cm⁻¹. Finally, a C-O stretching vibration for the primary alcohol would be observed in the 1075-1000 cm⁻¹ region. docbrown.info

Predicted IR Absorption Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (R-OH) | 3600 - 3200 | Strong, Broad |

| C-H Stretch | Alkane (C-H) | 2960 - 2850 | Medium-Strong |

| S=O Asymmetric Stretch | Sulfone (R-SO₂-R') | 1325 - 1300 | Strong |

| S=O Symmetric Stretch | Sulfone (R-SO₂-R') | 1150 - 1120 | Strong |

| C-O Stretch | Primary Alcohol | 1075 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ionic fragments. The molecular formula for this compound is C₆H₁₄O₃S, giving it a molecular weight of approximately 166.24 g/mol .

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 166. The fragmentation pattern provides further structural clues. Alcohols often undergo dehydration, which would lead to a peak at m/z 148, corresponding to the loss of a water molecule ([M-18]⁺). libretexts.org Alpha-cleavage next to the oxygen atom, a common pathway for primary alcohols, would result in the loss of the C₃H₆SO₂CH₂CH₃ radical, leading to a fragment ion [CH₂OH]⁺ at m/z 31. libretexts.org

Fragmentation around the sulfone group is also expected. Cleavage of the C-S bond could lead to the loss of the ethyl group, resulting in a fragment at m/z 137 ([M-29]⁺). Another significant fragmentation could be the loss of the entire ethanesulfonyl radical (•SO₂CH₂CH₃), leading to a butyl cation fragment at m/z 73.

Predicted Mass Spectrometry Fragmentation Data for this compound

| Predicted m/z | Corresponding Fragment Ion | Fragmentation Pathway |

| 166 | [CH₃CH₂SO₂CH₂CH₂CH₂CH₂OH]⁺ | Molecular Ion (M⁺) |

| 148 | [C₆H₁₂S]⁺• | Loss of H₂O (M-18) |

| 137 | [SO₂CH₂CH₂CH₂CH₂OH]⁺ | Loss of •CH₂CH₃ (M-29) |

| 73 | [HOCH₂CH₂CH₂CH₂]⁺ | Loss of •SO₂CH₂CH₃ |

| 31 | [CH₂OH]⁺ | Alpha-cleavage |

Theoretical and Computational Investigations of 4 Ethanesulfonyl Butan 1 Ol

Molecular Modeling and Conformational Analysis

Molecular modeling of 4-Ethanesulfonyl-butan-1-ol focuses on understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. The flexibility of the butane (B89635) chain, flanked by a polar hydroxyl group and a strongly electron-withdrawing ethanesulfonyl group, allows for a complex conformational landscape.

Conformational analysis investigates the different spatial arrangements of atoms that arise from rotation around single bonds. libretexts.org For this compound, key rotations occur around the C-C bonds of the butyl chain and the C-S bond. The goal is to identify the most stable conformers, which correspond to energy minima on the potential energy surface. These stable conformations are crucial as they often dictate the molecule's physical properties and biological interactions. Computational models can predict the relative energies of these conformers, such as anti and gauche arrangements, which arise from the interplay of steric hindrance, intramolecular hydrogen bonding (between the hydroxyl hydrogen and the sulfonyl oxygens), and dipole-dipole interactions. libretexts.org

For instance, a conformational search would systematically rotate the dihedral angles along the molecule's backbone and calculate the potential energy of each resulting structure. This process identifies low-energy conformations that are likely to be populated at room temperature.

Table 1: Illustrative Relative Energies of Key Conformers of this compound Note: The following data is illustrative to demonstrate the output of a typical conformational analysis and is not derived from a specific published study on this molecule.

| Conformer Description | Dihedral Angle (O-C1-C2-C3) | Dihedral Angle (C2-C3-C4-S) | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|---|

| Anti-Anti (Extended) | ~180° | ~180° | 0.00 | Most stable, minimal steric hindrance |

| Anti-Gauche | ~180° | ~60° | 0.95 | Moderate steric interaction |

| Gauche-Anti | ~60° | ~180° | 1.20 | Moderate steric interaction |

| Gauche-Gauche | ~60° | ~60° | 2.50 | Significant steric strain |

| H-Bonded Folded | Variable | Variable | 0.50 | Favorable intramolecular H-bond |

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into the dynamic properties and condensed-phase behavior (i.e., in liquid form or in solution). mdpi.com An MD simulation of this compound would involve placing a number of molecules in a simulation box, often with a solvent like water, and calculating their movements based on a force field. nih.govrsc.org

These simulations can predict macroscopic properties such as density, heat of vaporization, and viscosity. acs.org They also provide microscopic details about intermolecular interactions, such as the formation and lifetime of hydrogen bonds between the hydroxyl groups of neighboring molecules or with water. For this compound, MD simulations could reveal how the bulky, polar sulfonyl groups affect the packing and hydrogen-bonding network in the liquid state, influencing its physical properties. rsc.org

Prediction of Reactivity and Reaction Mechanisms through Computational Methods

Computational methods are powerful tools for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. csmres.co.uknih.gov By mapping the potential energy surface, chemists can identify transition states—the highest energy points along a reaction pathway—and calculate activation energies. mit.edu

For this compound, computational studies could investigate reactions such as the oxidation of the primary alcohol to an aldehyde or carboxylic acid, or substitution reactions at the carbon adjacent to the sulfonyl group. Fukui functions or MEP maps derived from DFT can predict the most likely sites for nucleophilic or electrophilic attack. orientjchem.org For example, the analysis might show that the hydroxyl proton is the most acidic site, while the carbon alpha to the sulfonyl group is activated for nucleophilic substitution. These predictions help in designing synthetic routes and understanding reaction outcomes without the need for extensive experimental screening. nih.govcecam.org

Force Field Parameterization and Validation for Sulfonyl Alcohol Systems

Classical simulations like Molecular Dynamics rely on force fields, which are sets of equations and parameters that define the potential energy of a system. nih.gov While general force fields like CHARMM, AMBER, or OPLS exist, they may lack accurate parameters for specific functional groups or their combinations, such as the sulfonyl-alcohol system in this compound. nih.govmdpi.com

Therefore, a crucial step is the development and validation of specific force field parameters for this class of compounds. nih.gov The process involves:

Parameterization: Using high-level quantum mechanical calculations (e.g., MP2 or CCSD(T)) on this compound and smaller fragments to derive parameters for bond lengths, angles, dihedral terms, and non-bonded interactions (van der Waals and electrostatic charges). acs.orgrsc.org

Validation: Testing the new parameters by running simulations and comparing the computed properties (e.g., density, heat of vaporization, conformational energies) against experimental data or the original quantum mechanical data. nih.gov

A well-parameterized force field is essential for conducting reliable and predictive MD simulations of sulfonyl-containing alcohols in various environments, including in biological systems or as pure liquids. nih.gov

Advanced Synthetic Applications of 4 Ethanesulfonyl Butan 1 Ol in Chemical Research

Strategic Utility as a Building Block in Complex Organic Synthesis

The presence of both a nucleophilic hydroxyl group and an electron-withdrawing sulfonyl group provides 4-ethanesulfonyl-butan-1-ol with a unique reactivity profile. The alcohol can be readily converted into a variety of other functional groups or used as a point of attachment for molecular elaboration, while the sulfonyl group can influence the molecule's polarity, solubility, and interaction with biological targets.

Incorporation into Natural Product Synthesis

While direct incorporation of this compound into published total syntheses of natural products is not extensively documented, its potential as a versatile four-carbon synthon is significant. The primary alcohol is amenable to a wide range of synthetic transformations crucial for the assembly of complex natural product skeletons.

Key reactions involving the hydroxyl group include:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a vast array of carbon-carbon bond-forming reactions.

Esterification and Etherification: Formation of esters and ethers is fundamental for linking different fragments of a complex molecule.

Mitsunobu Reaction: This reaction allows for the inversion of stereochemistry at the alcohol carbon and the introduction of various nucleophiles, such as nitrogen in imides and sulfonamides, or sulfur in thiols. The sulfonyl group is generally stable under these conditions, making this compound a suitable substrate for such transformations in the construction of intricate molecular architectures.

The ethylsulfonyl moiety, being relatively inert to many common organic transformations, can be carried through multiple synthetic steps. Its high polarity and ability to act as a hydrogen bond acceptor can also influence the conformational preferences of synthetic intermediates, potentially impacting the stereochemical outcome of key reactions. The synthesis of bioactive natural products often relies on the strategic use of such bifunctional building blocks to construct complex scaffolds efficiently.

Contributions to Rational Ligand Design and Medicinal Chemistry Scaffolds

The combination of a hydrogen bond donor (alcohol) and a strong hydrogen bond acceptor (sulfonyl group) within a flexible four-carbon chain makes this compound an attractive scaffold for rational ligand design.

Design of Novel Ligands Incorporating the Sulfonyl Alcohol Moiety

The sulfonyl group is a well-established bioisostere for other functional groups like carbonyls and carboxylates and can modulate a compound's physicochemical properties, such as solubility and metabolic stability. In ligand design, the two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, interacting with amide N-H groups or other hydrogen bond donors in a protein's active site.

The terminal hydroxyl group can function as both a hydrogen bond donor and acceptor. This dual capability allows for a variety of interaction geometries with a biological target. The flexible butane (B89635) chain enables the positioning of these two functional groups in different orientations to optimize binding affinity and selectivity.

Table 1: Hydrogen Bonding Properties of Functional Groups in this compound

| Functional Group | Hydrogen Bond Donor | Hydrogen Bond Acceptor |

| Hydroxyl (-OH) | Yes | Yes |

| Sulfonyl (-SO₂) | No | Yes (two) |

This interactive table highlights the hydrogen bonding capabilities of the hydroxyl and sulfonyl groups.

Structure-Based Design Principles for Targeted Interactions

Structure-based drug design relies on understanding the specific interactions between a ligand and its protein target. The sulfonyl alcohol moiety offers distinct opportunities for targeted interactions. The sulfonyl group's tetrahedral geometry and the presence of two oxygen atoms allow for specific, directional hydrogen bonds with amino acid residues such as arginine, lysine, or asparagine.

The hydroxyl group can form hydrogen bonds with serine, threonine, or the peptide backbone. The conformational flexibility of the butyl chain allows the ligand to adopt a low-energy conformation that complements the topology of the binding site. The structure-activity relationship (SAR) of many drug classes demonstrates the importance of such directed interactions for potency and selectivity. By modifying the substitution on the sulfonyl group (e.g., from ethyl to other alkyl or aryl groups), medicinal chemists can fine-tune the steric and electronic properties of the ligand to optimize target engagement.

Development of Functional Materials and Polymer Chemistry

The bifunctionality of this compound also presents potential for its use as a monomer in the synthesis of functional polymers. The hydroxyl group can participate in polymerization reactions, while the sulfonyl group can be incorporated into the polymer backbone or as a pendant group, imparting specific properties to the resulting material.

Although the direct polymerization of this compound is not widely reported, its structure is analogous to diols used in the synthesis of polyesters and polyurethanes. By converting the sulfonyl alcohol into a diol, for example, through reaction with a suitable diepoxide, it could be used as a monomer in condensation polymerizations.

The presence of the sulfonyl group can enhance the thermal stability, flame retardancy, and adhesion of polymers. Sulfonate-containing polymers are known to have applications as ion-exchange resins and in fuel cell membranes. While this compound contains a sulfone rather than a sulfonic acid, the polarity of the sulfonyl group can still significantly influence the polymer's properties.

For example, this compound could be envisioned as a chain extender or a monomer in the synthesis of specialty polyurethanes. The hydroxyl group would react with isocyanates to form the urethane (B1682113) linkage, incorporating the ethylsulfonyl side chain into the polymer structure. These pendant groups could enhance the polymer's affinity for certain surfaces or its compatibility with other polar materials. The synthesis of polymers from functional monomers, such as those containing sulfonyl groups, is a growing area of materials science.

Precursor for the Synthesis of Specialty Polymers (e.g., via derivatization to sulfonates)

This compound serves as a valuable building block in the synthesis of specialty polymers due to the presence of both a hydroxyl group and a sulfonyl group. The hydroxyl group provides a reactive site for incorporation into polymer backbones through esterification, etherification, or urethane formation. The stable and polar sulfonyl group, on the other hand, imparts unique properties to the resulting polymers, such as improved thermal stability, increased glass transition temperature, enhanced solubility in polar solvents, and the potential for ionic conductivity.

A key strategy for utilizing this compound in polymer synthesis involves its derivatization to introduce additional reactive functionalities or to modify its properties. One common derivatization is the conversion of the terminal hydroxyl group to a sulfonate ester, such as a tosylate or mesylate. This transforms the alcohol into a good leaving group, facilitating nucleophilic substitution reactions for polymer modification or the synthesis of new monomers.

While direct polymerization of this compound is possible, it is more frequently used as a modifier or as a component in copolymerizations to tailor the properties of the final material. For instance, it can be incorporated into polyesters, polyurethanes, or polyethers. The presence of the sulfonyl group in the polymer chain can lead to materials with applications in areas such as gas separation membranes, ion-exchange resins, and biocompatible materials.

A notable application of analogous sulfonate-containing diols is in the production of water-dispersible polyurethanes. google.com In such processes, a diol containing a sulfonate group is reacted with a diisocyanate to form a prepolymer. The ionic sulfonate groups incorporated into the polymer backbone act as internal emulsifiers, allowing the polyurethane to be dispersed in water without the need for external surfactants. This approach is widely used in the formulation of environmentally friendly coatings, adhesives, and textile finishes.

The synthesis of specialty polymers using sulfonyl-containing monomers can be illustrated by the following generalized reaction scheme:

Table 1: Generalized Scheme for Polyester Synthesis with a Sulfonyl-Containing Monomer

| Reactants | Reaction Type | Product |

| Diacid or Diacyl Chloride + this compound (as part of a diol mixture) | Polycondensation | Polyester with pendant ethanesulfonyl groups |

Application in Crosslinking Chemistry (e.g., through mesylate derivatives)

The functional groups in this compound also make it a candidate for applications in crosslinking chemistry, a process that involves the formation of a three-dimensional polymer network to enhance the mechanical and thermal properties of materials. The hydroxyl group can be directly involved in crosslinking reactions with agents such as isocyanates or epoxides. However, a more versatile approach involves the conversion of the hydroxyl group to a more reactive species, such as a mesylate.

The mesylate derivative of this compound, 4-ethanesulfonyl-butyl methanesulfonate (B1217627), is an effective alkylating agent. The mesylate group is an excellent leaving group, making the carbon atom to which it is attached susceptible to nucleophilic attack. This reactivity can be exploited to form crosslinks between polymer chains that contain nucleophilic functional groups, such as amines, thiols, or carboxylates.

The general process for crosslinking using a mesylated derivative can be described in two steps:

Derivatization: The hydroxyl group of this compound is reacted with methanesulfonyl chloride in the presence of a base to form the mesylate.

Crosslinking: The resulting bifunctional molecule, containing both the stable ethanesulfonyl group and the reactive mesylate group, is then reacted with a polymer containing nucleophilic side chains. The nucleophiles on the polymer chains displace the mesylate groups, forming covalent crosslinks.

An analogous approach in crosslinking chemistry involves the use of divinyl sulfone. This compound reacts with nucleophilic groups on polymer chains, such as the hydroxyl groups of hyaluronic acid, via a Michael addition mechanism to form stable thioether or ether crosslinks. researchgate.net This demonstrates the utility of the sulfonyl group in facilitating crosslinking reactions that are crucial for the development of hydrogels and other functional biomaterials.

Table 2: Comparison of Crosslinking Chemistries

| Crosslinking Agent | Reactive Groups | Mechanism | Resulting Linkage |

| Mesylated this compound | Mesylate | Nucleophilic Substitution | Ether, Amine, Thioether, etc. |

| Divinyl Sulfone | Vinyl | Michael Addition | Thioether, Ether |

The choice of crosslinking agent and chemistry allows for the precise control of the crosslink density and, consequently, the mechanical properties, swelling behavior, and degradation profile of the resulting polymer network.

Future Research Directions and Emerging Paradigms for 4 Ethanesulfonyl Butan 1 Ol

Exploration of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on sustainability necessitates a shift away from traditional synthetic methods that often rely on harsh conditions, hazardous reagents, and environmentally damaging solvents. bohrium.com Future research on 4-Ethanesulfonyl-butan-1-ol will undoubtedly prioritize the development of green synthetic routes.

Current synthesis often involves the oxidation of the corresponding sulfide (B99878), 4-(ethylthio)butan-1-ol. Traditional oxidation methods can use stoichiometric amounts of strong oxidants that generate significant waste. jchemrev.com Green alternatives focus on catalytic processes using environmentally benign oxidants.

Key Research Thrusts:

Catalytic Oxidation: Investigating the use of heterogeneous catalysts, such as niobium carbide or tantalum carbide, which can efficiently catalyze the oxidation of sulfides to sulfones using 30% hydrogen peroxide, a much greener oxidant. organic-chemistry.org These catalysts offer the advantage of being recoverable and reusable. organic-chemistry.org

Organocatalysis: Exploring metal-free oxidation systems. For instance, 2,2,2-trifluoroacetophenone (B138007) has been shown to be an effective organocatalyst for the selective oxidation of sulfides to sulfones with hydrogen peroxide. organic-chemistry.org

Solvent Replacement: Shifting from chlorinated solvents like dichloromethane (B109758) to more sustainable options such as ethyl acetate (B1210297) or even aqueous systems. bohrium.comorganic-chemistry.org Reactions in water or using recyclable catalysts are key goals for sustainable sulfone synthesis. bohrium.com

Alternative Precursors: Investigating synthetic pathways from alternative starting materials, potentially derived from bio-based feedstocks like 1,4-butanediol, which itself can be produced through sustainable fermentation processes. nih.goved.ac.uk

Table 1: Comparison of Synthetic Methodologies for Sulfone Synthesis

| Feature | Traditional Methodology | Green/Sustainable Methodology |

|---|---|---|

| Oxidant | Strong, stoichiometric oxidants (e.g., m-CPBA) | Catalytic amounts of H₂O₂ or O₂ |

| Catalyst | Often requires harsh Lewis acids or no catalyst | Reusable metal carbides, organocatalysts |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Greener solvents (e.g., Ethyl Acetate, Water) |

| Waste Profile | High generation of chemical waste | Reduced waste, atom-economical |

| Reaction Conditions | Can require cryogenic temperatures or harsh conditions | Milder, more energy-efficient conditions |

Unveiling Novel and Unanticipated Reactivity Patterns

While the individual reactivities of alcohols and sulfones are well-understood, the interplay between these two functional groups within the same molecule, this compound, presents opportunities for discovering novel chemical behavior. The sulfonyl group is generally stable and acts as a strong electron-withdrawing group, which can influence the reactivity of the rest of the molecule.

A particularly promising area of research is the potential for this compound to participate in reactions analogous to the hydroxyethyl (B10761427) sulfone (HES) to vinyl sulfone (VS) equilibrium. rsc.orgrsc.org Although the ethyl group in the target molecule is saturated, related β-hydroxy sulfones are known precursors to vinyl sulfones via elimination reactions. mdpi.com Exploration of base- or acid-catalyzed elimination reactions could unveil a pathway to a vinyl sulfone intermediate, a powerful Michael acceptor.

Potential Research Directions:

Intramolecular Cyclization: Investigating conditions that could promote intramolecular reactions, such as cyclization to form cyclic ethers (e.g., tetrahydrofuran (B95107) derivatives), potentially mediated by the sulfonyl group's influence.

Sulfonyl-Activated Chemistry: Exploring reactions where the sulfonyl group activates adjacent C-H bonds for deprotonation, creating a nucleophilic center for subsequent reactions.

Derivatization and Polymerization: The primary alcohol is a handle for various transformations, including esterification and etherification. evitachem.com This allows for the synthesis of a wide array of derivatives. These derivatives could serve as monomers for creating new polymers with unique properties imparted by the polar sulfonyl group.

Table 2: Potential Reactivity Patterns of this compound

| Functional Group | Reaction Type | Potential Products | Research Focus |

|---|---|---|---|

| Hydroxyl (-OH) | Esterification | Carboxylate esters | Synthesis of novel monomers and functional materials |

| Hydroxyl (-OH) | Oxidation | Aldehyde, Carboxylic acid | Creation of new bifunctional building blocks |

| Sulfonyl (-SO₂-) | C-H Activation (α-carbon) | Carbanionic intermediates | Use as a nucleophile in C-C bond formation |

| Combined | Elimination (Hypothetical) | Vinyl sulfone intermediate | Unlocking Michael addition reactivity |

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis and drug discovery. mdpi.comaps.org For a compound like this compound, AI can be a powerful tool to accelerate research and uncover new possibilities that might be missed by traditional experimental approaches.

Applications in the Context of this compound:

Retrosynthetic Analysis: AI-powered tools for Computer-Aided Synthesis Planning (CASP) can analyze the structure of this compound and propose multiple, ranked synthetic pathways. iscientific.orgnih.gov This could identify more efficient or greener routes than those currently known.

Reaction Optimization: ML algorithms can predict the optimal conditions (catalyst, solvent, temperature, concentration) to maximize the yield and selectivity of a given synthesis, reducing the number of experiments needed. technologynetworks.com This could be applied to optimize the oxidation of 4-(ethylthio)butan-1-ol.

Property Prediction: AI models can predict the physicochemical properties, biological activity, and material characteristics of this compound and its derivatives before they are ever synthesized. This allows for the in silico screening of virtual libraries of compounds for specific applications, such as new polymers or potential drug candidates. aps.org

Discovering New Reactions: By analyzing vast datasets of known chemical reactions, ML models can help identify novel reactivity patterns and suggest new experiments to test them, potentially uncovering unexpected transformations of this compound. drugdiscoverytrends.comeurekalert.org

Table 3: Role of AI/ML in the Chemical Discovery Pipeline

| Stage | AI/ML Application | Impact on this compound Research |

|---|---|---|

| Design | Property Prediction | In silico screening of derivatives for desired material or biological properties. |

| Synthesis Planning | Retrosynthesis (CASP) | Proposing novel, efficient, and sustainable synthetic routes. |

| Synthesis Execution | Reaction Condition Optimization | Maximizing yield and minimizing waste in laboratory synthesis. |

| Discovery | Reactivity Pattern Recognition | Identifying potential new reactions and transformations. |

Expanding Applications in Catalysis and Materials Science

The bifunctional nature of this compound makes it an attractive candidate for applications in both catalysis and materials science, areas that are currently underexplored for this specific molecule.

In Materials Science: The most direct line of future research stems from work on analogous hydroxyethyl sulfones (HES), which have been successfully used as reactive coalescing agents in low-volatile organic compound (VOC) waterborne coatings. rsc.orgrsc.orgsemanticscholar.org

Reactive Coalescing Agents: this compound could potentially function similarly. In a latex formulation, it would act as a temporary plasticizer to facilitate film formation. Upon water evaporation, conditions could favor a reaction between the hydroxyl group and the polymer backbone, permanently incorporating the molecule into the coating. This would enhance film properties while preventing the release of volatile compounds.

Polymer Building Block: The compound could be used as a monomer or a chain modifier in the synthesis of polyesters, polyurethanes, or polyethers. The presence of the polar, chemically stable sulfonyl group in the polymer backbone could confer desirable properties such as increased thermal stability, altered solubility, improved adhesion, and unique dielectric properties.

In Catalysis: The application in catalysis is more speculative but holds potential.

Ligand Synthesis: The hydroxyl group provides a reactive handle to attach the molecule to other chemical structures, enabling its use in the synthesis of novel ligands for transition-metal catalysis. The distal sulfonyl group could exert a significant electronic effect on the metal center, tuning its catalytic activity and selectivity.

Catalyst Immobilization: The molecule could serve as a linker to immobilize a homogeneous catalyst onto a solid support. The hydroxyl group could be used to form a covalent bond with the surface of materials like silica (B1680970) or alumina, creating a heterogeneous catalyst that is easily separated from the reaction mixture and recycled.

Q & A

Q. What are the recommended laboratory synthesis methods for 4-Ethanesulfonyl-butan-1-ol?

Methodological Answer: A common approach involves the sulfonation of 4-hydroxybutanol derivatives using ethanesulfonyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions. The reaction typically proceeds at 0–5°C to minimize side reactions. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Yield optimization requires careful control of stoichiometry and reaction time .

Key Data:

- Reagents: Ethanesulfonyl chloride, pyridine, 4-hydroxybutanol.

- Conditions: 0–5°C, inert atmosphere.

- Yield Range: 60–75% (reported for analogous sulfonylations).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify hydroxyl (-OH) protons (δ 1.5–2.0 ppm, broad) and ethanesulfonyl group protons (δ 3.0–3.5 ppm, quartet).

- ¹³C NMR: Sulfonyl carbon appears at δ 45–50 ppm.

- IR Spectroscopy: Confirm sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ and hydroxyl (-OH) at 3200–3600 cm⁻¹.

- Mass Spectrometry (MS): Molecular ion peak at m/z 166 (C₆H₁₄O₃S) with fragmentation patterns consistent with sulfonyl group loss .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying conditions?

Methodological Answer: Contradictions in reactivity (e.g., unexpected side products or stability issues) may arise from differences in solvent polarity, temperature, or trace impurities. To address this:

Systematic Replication: Repeat experiments under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere).

Analytical Cross-Validation: Use HPLC or GC-MS to quantify byproducts and track reaction progress.

Computational Modeling: Employ DFT calculations to predict reactivity pathways and identify intermediates (e.g., sulfonate esters) that may explain discrepancies .

Case Example:

A study on analogous sulfonated alcohols found that trace water increased hydrolysis rates by 30%, leading to variability in yields. Rigorous drying of reagents resolved this .

Q. What strategies optimize yield and purity in large-scale syntheses of this compound?

Methodological Answer:

- Process Optimization:

- Use Design of Experiments (DOE) to optimize parameters (e.g., temperature, reagent ratios). Response Surface Methodology (RSM) can model non-linear relationships.

- Scale-up with continuous flow reactors to enhance mixing and heat transfer.

- Purification:

- Distillation under reduced pressure (e.g., 0.1–1 mmHg, 80–90°C) to isolate the product.

- Crystallization from toluene at -20°C to remove residual sulfonic acid impurities.

Industrial Insights:

Automated reactors with real-time monitoring (e.g., in-line FTIR) improve reproducibility for sulfonated compounds, achieving >90% purity in pilot-scale batches .

Q. How does the sulfonyl group in this compound influence its biological activity compared to non-sulfonated analogs?

Methodological Answer: The sulfonyl group enhances polarity and hydrogen-bonding capacity, affecting pharmacokinetics:

- Solubility: Measure logP values (e.g., via shake-flask method) to compare hydrophilicity.

- Enzyme Interactions: Use surface plasmon resonance (SPR) to assess binding affinity to target proteins (e.g., kinases or oxidoreductases).

- Metabolic Stability: Conduct in vitro microsomal assays to evaluate sulfonyl group resistance to cytochrome P450-mediated oxidation.

Comparative Data:

Sulfonated butanols show 2–3 fold higher aqueous solubility than their ether counterparts, making them preferable for drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.